molecular formula C10H8BrN3O2 B3126323 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 333311-66-3

1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No. B3126323
CAS RN: 333311-66-3
M. Wt: 282.09 g/mol
InChI Key: SNPMOHPWRHBEFU-UHFFFAOYSA-N
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Description

“1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Agrochemicals and Pharmaceuticals

Piperazine, a common structural motif in this compound, plays a crucial role in agrochemicals and pharmaceuticals. Its ability to positively modulate the pharmacokinetic properties of drug substances makes it valuable. Researchers have incorporated piperazine into biologically active compounds for various disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is explored in potential treatments for Parkinson’s and Alzheimer’s diseases.

Antibacterial Activity

The title compound’s novel Mannich derivative exhibits promising antibacterial activity. Researchers synthesized 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione via a four-step protocol. This compound could serve as a potential antibacterial agent .

Antimalarial Potential

While not directly studied for antimalarial activity, related compounds with similar structural features have shown promise. Further investigation into the antimalarial potential of this compound could be worthwhile .

Antimycobacterial Activity

Given the presence of the piperazine moiety, exploring its antimycobacterial effects could be relevant. Piperazine derivatives have been investigated for their activity against mycobacterial strains .

Psychoactive Substances

Interestingly, piperazine derivatives are also used illegally as psychoactive substances for recreational purposes. While this compound’s psychoactivity remains unexplored, it highlights the diverse applications of piperazine-containing compounds .

Molecular Simulation Studies

Consider conducting molecular simulation studies to understand the compound’s interactions at the molecular level. Investigate its binding patterns and potential targets, which could guide further research .

Future Directions

Given the wide range of pharmacological activities exhibited by pyrazoles and their derivatives, there is significant potential for future research into the properties and applications of “1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole” and similar compounds .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPMOHPWRHBEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252878
Record name 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole

CAS RN

333311-66-3
Record name 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333311-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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